

"4-(2-Aminoethyl)-1,3-thiazol-2-amine" CAS 124458-10-2

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)-1,3-thiazol-2-amine

Cat. No.: B178158

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An In-Depth Technical Guide to **4-(2-Aminoethyl)-1,3-thiazol-2-amine** (CAS 124458-10-2)

This technical guide provides a comprehensive overview of the chemical compound **4-(2-Aminoethyl)-1,3-thiazol-2-amine**, with the CAS number 124458-10-2. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the available physicochemical data, potential synthetic pathways, and prospective biological activities based on the broader class of 2-aminothiazoles.

Physicochemical Properties

The fundamental physicochemical properties of **4-(2-Aminoethyl)-1,3-thiazol-2-amine** are summarized in the table below. This data is essential for its handling, formulation, and application in experimental settings.

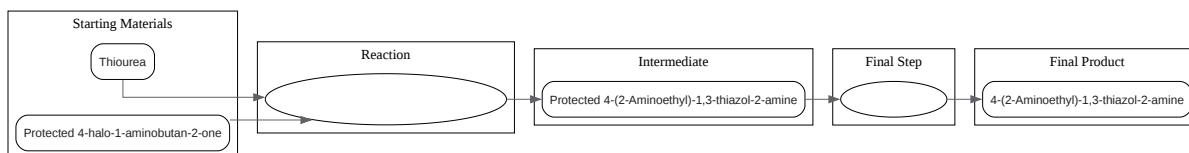
Property	Value	Source
CAS Number	124458-10-2	[1]
Molecular Formula	C ₅ H ₉ N ₃ S	[1]
Molecular Weight	143.21 g/mol	[1]
Appearance	Not specified (often available as a salt, e.g., dihydrochloride)	
Hazard Identification	Irritant	[1]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **4-(2-Aminoethyl)-1,3-thiazol-2-amine** is not readily available in the public domain, the general and widely adopted method for synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis.[\[2\]](#)[\[3\]](#) This reaction typically involves the condensation of an α -haloketone with a thiourea derivative.

Based on this established methodology, a plausible synthetic route for **4-(2-Aminoethyl)-1,3-thiazol-2-amine** would involve the reaction of a suitably protected 4-halo-1-aminobutan-2-one derivative with thiourea. The choice of protecting group for the aminoethyl side chain would be crucial to prevent unwanted side reactions and would need to be removed in a subsequent step to yield the final product.

A potential synthetic workflow is outlined in the diagram below.



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Caption: Plausible synthetic workflow for **4-(2-Aminoethyl)-1,3-thiazol-2-amine**.

It is important to note that this compound is referenced as a reactant in the synthesis of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine, as mentioned in literature associated with a Pfizer Inc. patent. This suggests its utility as a building block in the creation of more complex molecules.

Biological Activity and Potential Applications

Direct and specific biological activity data, such as IC_{50} or MIC values, for **4-(2-Aminoethyl)-1,3-thiazol-2-amine** are not extensively documented in publicly accessible literature. However, the 2-aminothiazole scaffold is a well-recognized privileged structure in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.^{[3][4]} Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, including:

- Antimicrobial Activity: The 2-aminothiazole moiety is present in several antimicrobial agents.
[\[2\]](#)
- Anticancer Activity: Numerous 2-aminothiazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent antiproliferative effects.^{[4][5]}
- Anti-inflammatory Activity: The structural motif is also found in compounds with anti-inflammatory properties.

Given the prevalence of the 2-aminothiazole core in pharmacologically active molecules, it is plausible that **4-(2-Aminoethyl)-1,3-thiazol-2-amine** could serve as a valuable starting point or intermediate for the development of novel therapeutics in these areas.

Experimental Protocols

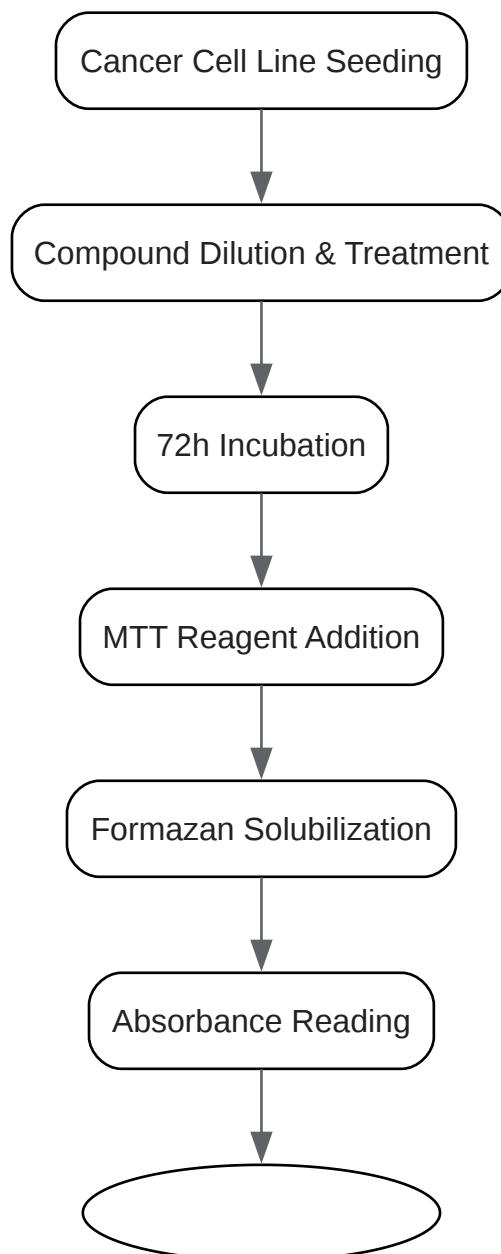
Detailed experimental protocols for biological assays specifically utilizing **4-(2-Aminoethyl)-1,3-thiazol-2-amine** are not available in the reviewed literature. However, for researchers interested in evaluating the potential biological activities of this compound, standard assays relevant to the 2-aminothiazole class can be employed.

General Protocol for In Vitro Antiproliferative Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[\[5\]](#)

- Cell Culture: Plate human cancer cell lines (e.g., SGC-7901, A549, HT-1080) in 96-well plates at a suitable density and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **4-(2-Aminoethyl)-1,3-thiazol-2-amine** and add to the wells. Include a vehicle control.
- Incubation: Incubate the plates for 72 hours.
- MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

The logical workflow for such an experiment is depicted below.

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